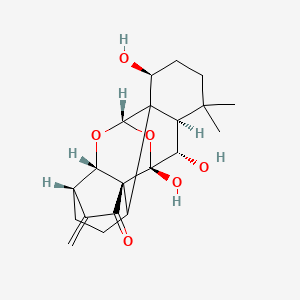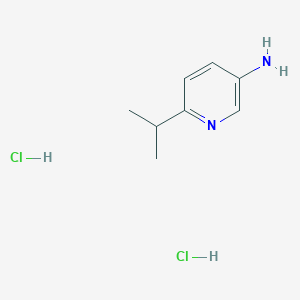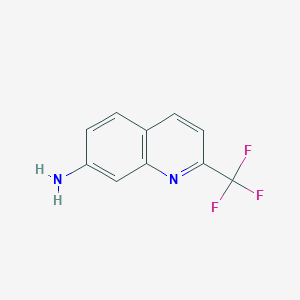![molecular formula C10H14O3 B8106796 2-[2-(Methoxymethoxy)phenyl]ethanol](/img/structure/B8106796.png)
2-[2-(Methoxymethoxy)phenyl]ethanol
Descripción general
Descripción
2-[2-(Methoxymethoxy)phenyl]ethanol is a useful research compound. Its molecular formula is C10H14O3 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[2-(Methoxymethoxy)phenyl]ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(Methoxymethoxy)phenyl]ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Chemical Synthesis and Green Chemistry
2-Phenyl ethanol (2-PEA), derived from 2-[2-(Methoxymethoxy)phenyl]ethanol, is used in the selective hydrogenation of styrene oxide. This process, which utilizes polyurea-supported Pd–Cu catalysts in supercritical carbon dioxide, offers a green and clean method of producing 2-PEA without generating isomerization or deoxygenated by-products. This synthesis has significant implications for industries like perfumes, deodorants, soaps, and detergents, offering a less polluting and safer production method (Yadav & Lawate, 2011).
2. Controlled Release in Biodegradable Films
Chitosan films incorporating 2-phenyl ethanol demonstrate its controlled release, an essential feature for maintaining its stability and reducing its volatility. These films, containing β-cyclodextrin inclusion complexes with 2-phenyl ethanol, have broad applications due to 2-phenyl ethanol's fragrance and anti-microbial properties, making them suitable for packaging and preservation purposes (Zarandona et al., 2020).
3. Optical Material Research
2-Methoxy-4(phenyliminomethyl)phenol, a derivative of 2-[2-(Methoxymethoxy)phenyl]ethanol, exhibits properties as a non-linear optical material. Its thermal stability and smaller HOMO-LUMO band gap contribute to its potential use in the field of photonics and electro-optical applications (Hijas et al., 2018).
4. Biocatalysis in Drug Synthesis
The compound (S)-1-(4-Methoxyphenyl) ethanol, related to 2-[2-(Methoxymethoxy)phenyl]ethanol, is synthesized using Lactobacillus senmaizuke as a biocatalyst. Its significant role in the production of drug intermediates, including antihistamines like diphenhydramine hydrochloride and loratadine, highlights its importance in pharmaceutical synthesis (Kavi et al., 2021).
Propiedades
IUPAC Name |
2-[2-(methoxymethoxy)phenyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-12-8-13-10-5-3-2-4-9(10)6-7-11/h2-5,11H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTROXDOEPTEDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC=C1CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Methoxymethoxy)phenyl]ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[16beta,28-Dihydroxy-11,12,13,18-tetradehydrooleanan-3beta-yl]4-O-(6-deoxy-alpha-L-mannopyranosyl)-6-O-(beta-D-glucopyranosyl)-beta-D-glucopyranoside](/img/structure/B8106724.png)
![(Z)-6-(7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid](/img/structure/B8106726.png)


![7-Azaspiro[3.5]nonan-2-yl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B8106740.png)

![2-(Benzylthio)-4,5,6,7-tetrahydrobenzo[D]thiazole](/img/structure/B8106761.png)

![Methyl 2-hydroxy-2-(imidazo[1,2-a]pyridin-6-yl)acetate](/img/structure/B8106765.png)
![6-chloro-1-isopropyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8106772.png)


